Sodium (3R)-1-[(tert-butoxy)carbonyl]piperidine-3-sulfinate
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Overview
Description
Sodium (3R)-1-[(tert-butoxy)carbonyl]piperidine-3-sulfinate is a chemical compound that features a piperidine ring with a tert-butoxycarbonyl group and a sulfinate group. This compound is of interest in organic synthesis due to its unique structural features and reactivity.
Mechanism of Action
Target of Action
Sodium (3R)-1-[(tert-butoxy)carbonyl]piperidine-3-sulfinate is primarily used in synthetic organic chemistry . It acts as a versatile building block for preparing many valuable organosulfur compounds .
Mode of Action
This compound is used for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds . This compound can act as sulfonylating, sulfenylating, or sulfinylating reagents, depending on reaction conditions .
Biochemical Pathways
This compound is involved in S–S, N–S, and C–S bond-forming reactions . It plays a significant role in synthesizing thiosulfonates, sulfonamides, sulfides, and sulfones, including vinyl sulfones, allyl sulfones, and β-keto sulfones .
Pharmacokinetics
Its use in flow microreactor systems suggests that it may have favorable properties for efficient and sustainable synthesis .
Result of Action
The molecular and cellular effects of this compound’s action result in the synthesis of a variety of organosulfur compounds . These compounds have wide applications in synthetic organic chemistry .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors such as reaction conditions . Its use in flow microreactor systems suggests that it may be more efficient, versatile, and sustainable compared to batch processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium (3R)-1-[(tert-butoxy)carbonyl]piperidine-3-sulfinate typically involves the introduction of the tert-butoxycarbonyl group into a piperidine derivative. One common method is the use of flow microreactor systems, which allow for efficient and sustainable synthesis. The reaction conditions often involve the use of tert-butyl hydroperoxide as an oxidizing agent .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale flow microreactor systems to ensure high efficiency and sustainability. The use of continuous flow processes can help in scaling up the production while maintaining the quality and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
Sodium (3R)-1-[(tert-butoxy)carbonyl]piperidine-3-sulfinate can undergo various types of chemical reactions, including:
Oxidation: The sulfinate group can be oxidized to form sulfonates.
Reduction: The compound can be reduced to form sulfides.
Substitution: The tert-butoxycarbonyl group can be substituted under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tert-butyl hydroperoxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include sulfonates, sulfides, and substituted piperidine derivatives. These products are valuable intermediates in various organic synthesis processes .
Scientific Research Applications
Sodium (3R)-1-[(tert-butoxy)carbonyl]piperidine-3-sulfinate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Sodium piperidine-3-sulfinate: Lacks the tert-butoxycarbonyl group, making it less sterically hindered.
Sodium (3R)-1-[(tert-butoxy)carbonyl]piperidine-3-sulfonate: An oxidized form of the sulfinate compound.
Sodium (3R)-1-[(tert-butoxy)carbonyl]piperidine-3-thiosulfinate: Contains a thio group instead of a sulfinyl group.
Uniqueness
Sodium (3R)-1-[(tert-butoxy)carbonyl]piperidine-3-sulfinate is unique due to the presence of both the tert-butoxycarbonyl and sulfinate groups. This combination provides distinct reactivity patterns and makes the compound valuable in selective organic transformations .
Properties
IUPAC Name |
sodium;(3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-sulfinate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4S.Na/c1-10(2,3)15-9(12)11-6-4-5-8(7-11)16(13)14;/h8H,4-7H2,1-3H3,(H,13,14);/q;+1/p-1/t8-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEBOYVLZCSVHQB-DDWIOCJRSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)S(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H](C1)S(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18NNaO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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